molecular formula C3H6ClN B13527020 N-methylethanecarbonimidoyl chloride CAS No. 996-25-8

N-methylethanecarbonimidoyl chloride

Cat. No.: B13527020
CAS No.: 996-25-8
M. Wt: 91.54 g/mol
InChI Key: ZAYALXOCHCPYQG-UHFFFAOYSA-N
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Description

N-methylethanecarbonimidoyl chloride is a chemical building block of interest in synthetic organic chemistry, particularly for constructing complex molecules. While specific published studies on this exact compound are limited, compounds of this class are frequently employed in cross-coupling reactions to introduce carbon chains into aromatic systems, a key process in medicinal chemistry and drug discovery . These C(sp2)-C(sp3) cross-coupling reactions are powerful tools for creating diverse compound libraries for biological screening . As an electrophilic reagent, its chloride group can facilitate reactions with various nucleophiles. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting. For specific properties like molecular weight and structure, please consult the certificate of analysis or contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

996-25-8

Molecular Formula

C3H6ClN

Molecular Weight

91.54 g/mol

IUPAC Name

N-methylethanimidoyl chloride

InChI

InChI=1S/C3H6ClN/c1-3(4)5-2/h1-2H3

InChI Key

ZAYALXOCHCPYQG-UHFFFAOYSA-N

Canonical SMILES

CC(=NC)Cl

Origin of Product

United States

Synthetic Methodologies for N Methylethanecarbonimidoyl Chloride

Direct Synthesis from Precursor Compounds

The most conventional and widely documented methods for preparing N-methylethanecarbonimidoyl chloride involve the direct reaction of a precursor N-methylated carboxamide with a suitable chlorinating agent.

The reaction of N-methylacetamide with various chlorinating agents is the cornerstone of this compound synthesis. Common reagents for this transformation include phosgene (B1210022) (COCl₂), its solid and safer-to-handle equivalent triphosgene, and thionyl chloride (SOCl₂). wikipedia.org

The general mechanism involves the activation of the amide's carbonyl oxygen by the chlorinating agent. This is followed by the elimination of a leaving group and subsequent loss of a proton to form the imidoyl chloride.

Phosgene and Triphosgene: Phosgene is a highly effective reagent for converting monosubstituted amides into imidoyl chlorides. wikipedia.org The reaction proceeds with the formation of carbon dioxide and hydrogen chloride as byproducts. wikipedia.org Triphosgene, a solid crystalline compound, serves as a safer alternative, generating phosgene in situ. This avoids the need to handle large quantities of highly toxic phosgene gas. researchgate.netgoogle.com

Thionyl Chloride: Thionyl chloride is another common and effective reagent for this conversion. wikipedia.org The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can simplify the purification of the final product. commonorganicchemistry.commasterorganicchemistry.com However, the acidic nature of the HCl byproduct may not be suitable for substrates with acid-sensitive functional groups. derpharmachemica.com

Other Chlorinating Agents: Phosphorus pentachloride (PCl₅) is also a known reagent for converting amides to imidoyl chlorides, though it can sometimes lead to side products. jetir.orgresearchgate.net Oxalyl chloride is a milder alternative that can be used, often in the presence of a base like 2,6-lutidine, to generate the imidoyl chloride in situ at low temperatures. nih.gov

The table below summarizes the common chlorinating agents used for the synthesis of imidoyl chlorides from N-substituted amides.

Chlorinating AgentChemical FormulaKey ByproductsTypical Conditions
PhosgeneCOCl₂HCl, CO₂Inert solvent
TriphosgeneC₃Cl₆O₃HCl, CO₂Inert solvent, often with a catalyst
Thionyl ChlorideSOCl₂HCl, SO₂Heating, often reflux
Phosphorus PentachloridePCl₅POCl₃, HClInert solvent
Oxalyl Chloride(COCl)₂HCl, CO, CO₂Low temperature, often with a base

Due to their high reactivity and sensitivity to moisture, imidoyl chlorides like this compound are often prepared and used immediately in subsequent reactions without isolation. wikipedia.org This "one-pot" approach is efficient and avoids the challenges associated with purifying and storing these unstable intermediates. nih.gov

Alternative and Emerging Synthetic Routes

Research into the synthesis of imidoyl chlorides continues to evolve, with a focus on developing milder, more efficient, and catalytically driven methods.

The use of catalysts can accelerate the formation of imidoyl chlorides and allow for milder reaction conditions. For the reaction between N-methylacetamide and thionyl chloride, catalytic amounts of N,N-dimethylformamide (DMF) can be employed. derpharmachemica.com The DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent electrophilic species that facilitates the conversion of the amide. wikipedia.org

Lewis acids, such as zinc chloride (ZnCl₂), are also known to catalyze reactions involving chlorinating agents and can potentially be applied to the synthesis of this compound. mdpi.com Catalytic methods are advantageous as they can increase reaction rates, improve yields, and reduce the required temperature, leading to more energy-efficient and selective transformations.

Beyond the classical chlorinating agents, more advanced and specialized reagent systems have been developed for the synthesis of imidoyl chlorides. These reagents often offer improved safety profiles, milder reaction conditions, or enhanced functional group tolerance.

Examples of such systems include:

Cyanuric Chloride: This reagent provides an alternative to thionyl chloride, particularly when acidic conditions generated by HCl must be avoided. derpharmachemica.com

Hexachloroacetone-Triphenylphosphine: This combination can convert carboxylic acids to acid chlorides at low temperatures and represents a class of reagents that could be adapted for amide chlorination. derpharmachemica.com

1-Halo-N,N-trimethylpropenylamine (Ghosez's Reagent): This type of reagent can also be used to generate acid chlorides and potentially imidoyl chlorides under specific conditions. derpharmachemica.com

These advanced systems highlight the ongoing efforts to develop more sophisticated and user-friendly methods for synthesizing reactive intermediates like this compound.

Process Optimization and Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful process optimization and consideration of scalability factors. Key objectives include maximizing product purity and yield while minimizing energy consumption, waste, and operational costs. bcrec.idbcrec.id

Key Optimization Parameters:

Reactant Stoichiometry: Optimizing the molar ratio of N-methylacetamide to the chlorinating agent is crucial. An excess of the chlorinating agent may ensure complete conversion but can lead to purification challenges and increased cost.

Temperature and Pressure: Reaction kinetics are highly dependent on temperature. The optimal temperature profile must be determined to ensure a reasonable reaction rate without promoting undesirable side reactions or decomposition of the product. wikipedia.org The process pressure is also a key parameter, especially when dealing with gaseous reactants or byproducts like phosgene or HCl. bcrec.id

Solvent Selection: The choice of an inert solvent is critical to prevent side reactions with the highly reactive imidoyl chloride. The solvent must also be suitable for the reaction temperature and facilitate easy separation of the product or byproducts.

Catalyst Loading: In catalytic processes, the optimal amount of catalyst needs to be established to balance reaction speed with cost and potential contamination of the final product.

Purification: Given the reactivity of imidoyl chlorides, purification methods like distillation must be carefully controlled to avoid thermal decomposition. wikipedia.org Often, the crude product is used directly in the next step to circumvent these issues. nih.gov

For large-scale production, particularly when using hazardous materials like phosgene or thionyl chloride, safety is paramount. This includes using closed systems, scrubbers to neutralize toxic gaseous byproducts, and robust monitoring and control systems. researchgate.nettamu.edu Process simulation tools like Aspen HYSYS can be used to model the reaction and separation steps, helping to identify optimal operating conditions and improve energy efficiency before physical implementation. researchgate.netresearchgate.netmdpi.com

Sustainable Synthesis Protocols for this compound

Conventional methods for synthesizing imidoyl chlorides, including this compound, typically involve the reaction of the corresponding N-substituted amide (N-methylacetamide) with stoichiometric amounts of aggressive chlorinating agents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or the highly toxic phosgene (COCl₂). These reactions often necessitate the use of hazardous chlorinated solvents and generate significant quantities of corrosive and toxic byproducts, posing considerable environmental and safety challenges.

In contrast, sustainable synthesis protocols aim to mitigate these issues by adhering to the principles of green chemistry. This involves the careful selection of reagents and reaction conditions to maximize efficiency and minimize waste and toxicity. Key areas of innovation include the deployment of safer chlorinating agents, the use of environmentally friendly solvents, the development of catalytic systems, and the application of alternative energy sources to enhance reaction rates and reduce energy consumption.

Greener Chlorinating Agents

A significant step towards a more sustainable synthesis of this compound is the replacement of traditional, hazardous chlorinating agents with safer alternatives.

Oxalyl Chloride : As a substitute for reagents like phosgene and thionyl chloride, oxalyl chloride ((COCl)₂) presents a milder option. nih.govsigmaaldrich.comwikipedia.orgresearchgate.net Its primary advantage lies in the nature of its byproducts; upon reaction, it decomposes into volatile carbon dioxide (CO₂) and carbon monoxide (CO), which simplifies the purification of the final product. wikipedia.org The reaction of N-methylacetamide with oxalyl chloride can be performed under gentler conditions, potentially reducing the formation of unwanted side products. nih.govsigmaaldrich.com

Vilsmeier Reagent : The Vilsmeier reagent, a chloroiminium salt, is another viable alternative. scirp.orgresearchgate.netjk-sci.com Sustainable protocols now focus on the environmentally benign preparation of the Vilsmeier reagent itself, avoiding the use of phosgene or thionyl chloride in its formation. scirp.orgresearchgate.net For instance, it can be generated from N,N-dimethylformamide (DMF) and phthaloyl dichloride, with the byproduct, phthalic anhydride, being easily recoverable. scirp.org This pre-formed reagent can then be used for the chlorination of N-methylacetamide.

Cyanuric Chloride : 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is a solid, non-volatile, and cost-effective reagent that serves as an effective chlorinating agent. mdma.chwikipedia.orgatamanchemicals.commdma.chresearchgate.net It is considered a safer alternative to many traditional liquid or gaseous chlorinating agents. researchgate.net Its application in converting amides to imidoyl chlorides offers a practical and more environmentally friendly route. wikipedia.orgmdma.ch

The following table provides a comparative overview of traditional versus greener chlorinating agents for the synthesis of this compound from N-methylacetamide.

ReagentByproductsGreen Chemistry Considerations
Traditional Agents
Phosphorus Pentachloride (PCl₅)Phosphorus oxychloride (POCl₃), HClCorrosive byproducts, atom inefficient.
Thionyl Chloride (SOCl₂)Sulfur dioxide (SO₂), HClToxic gaseous byproducts. researchgate.net
Phosgene (COCl₂)HCl, CO₂Extremely toxic gas, highly regulated. rsc.orgrsc.orgiupac.org
Greener Alternatives
Oxalyl Chloride ((COCl)₂)CO₂, CO, HClVolatile, gaseous byproducts simplify workup. wikipedia.org
Vilsmeier ReagentDepends on preparationCan be prepared via greener routes. scirp.orgresearchgate.net
Cyanuric Chloride ((NCCl)₃)Cyanuric acid derivativesSolid, non-volatile, easier to handle. wikipedia.orgresearchgate.net

Alternative Solvents and Reaction Media

Bio-based Solvents : The development of solvents derived from renewable resources offers a promising alternative. For instance, 3-methoxybutan-2-one, which can be synthesized from biomass, has been identified as a potential substitute for chlorinated solvents in various reactions, including alkylations. rsc.orgrsc.org The use of such bio-based solvents could significantly reduce the environmental impact of this compound synthesis.

Deep Eutectic Solvents (DESs) : DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. wikipedia.orgacs.orgmdpi.comnih.govmdpi.com They are often biodegradable, have low toxicity, and possess negligible vapor pressure. mdpi.com A DES composed of choline (B1196258) chloride and urea, for example, could serve as a green reaction medium for the chlorination of N-methylacetamide, potentially enhancing reaction rates and simplifying product isolation. wikipedia.org

Catalytic Approaches and Process Intensification

Moving from stoichiometric to catalytic processes is a fundamental goal of green chemistry. While the direct catalytic synthesis of imidoyl chlorides from amides is still an emerging field, research into related reactions shows promise. For example, the use of a 4-dimethylaminopyridine (B28879) catalyst has been shown to be effective in the synthesis of imidoyl chlorides using phosphorus trichloride, a potentially less aggressive reagent than PCl₅. bohrium.com Furthermore, iron-catalyzed cross-coupling reactions of imidoyl chlorides highlight the potential for developing catalytic systems for their synthesis. google.com

Process intensification through the use of alternative energy sources can also contribute to more sustainable protocols.

Microwave Irradiation : Microwave-assisted synthesis can dramatically reduce reaction times, increase yields, and improve energy efficiency. researchgate.netnih.govorientjchem.org Applying microwave irradiation to the reaction of N-methylacetamide with a greener chlorinating agent could lead to a more rapid and energy-efficient synthesis of this compound.

Ultrasonic Energy : Sonication, the use of ultrasound, is another technique that can enhance reaction rates and efficiency in chemical synthesis. mdpi.commdpi.com The cavitation effects produced by ultrasound can improve mass transfer and accelerate the conversion of the amide to the imidoyl chloride.

The table below summarizes potential sustainable protocols for the synthesis of this compound.

Greener ReagentSolvent/MediumEnergy SourcePotential Advantages
Oxalyl Chloride3-Methoxybutan-2-one (Bio-based)Conventional HeatingAvoids hazardous reagents and solvents.
Vilsmeier ReagentDeep Eutectic Solvent (e.g., Choline Chloride:Urea)Microwave IrradiationFaster reaction, recyclable medium, improved safety.
Cyanuric ChlorideTolueneUltrasonic EnergyNon-volatile reagent, enhanced reaction rate.

Elucidation of Reactivity and Reaction Mechanisms of N Methylethanecarbonimidoyl Chloride

Nucleophilic Acyl Substitution at the Imidoyl Carbon Center

The primary reaction pathway for N-methylethanecarbonimidoyl chloride and related compounds is nucleophilic substitution at the sp²-hybridized imidoyl carbon. This process is analogous to nucleophilic acyl substitution at a carbonyl carbon but possesses distinct mechanistic features. The high reactivity is attributed to the electrophilicity of the imidoyl carbon and the presence of chloride, a good leaving group. fiveable.me

The generally accepted mechanism for nucleophilic substitution on imidoyl chlorides is a two-step addition-elimination process. fiveable.me This pathway is distinct from a concerted SN2-type displacement.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic imidoyl carbon. This breaks the C=N pi bond, and the electrons are pushed onto the nitrogen atom, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. The lone pair on the nitrogen atom re-forms the C=N double bond, which concurrently expels the chloride ion, the most stable leaving group. If the nucleophile was initially neutral (e.g., H₂O, ROH, RNH₂), a final deprotonation step occurs to yield the neutral product.

The reactivity of the imidoyl carbon in this compound is considered intermediate between that of a carbonyl carbon (in acyl chlorides) and a vinyl carbon (in vinyl chlorides).

This compound readily reacts with various oxygen-centered nucleophiles. These reactions are sensitive to moisture. wikipedia.org

Water: Hydrolysis occurs rapidly upon contact with water, yielding the corresponding N-substituted amide, N-methylpropanamide, and hydrochloric acid. wikipedia.org

Reaction: CH₃CH₂C(Cl)=NCH₃ + H₂O → CH₃CH₂C(O)NHCH₃ + HCl

Alcohols: The reaction with alcohols (alkanolysis) produces N-methylpropanimidates. This reaction is a common method for synthesizing imidates. researchgate.net The process involves the alcohol's oxygen atom acting as the nucleophile.

Reaction: CH₃CH₂C(Cl)=NCH₃ + R'OH → CH₃CH₂C(OR')=NCH₃ + HCl

Carboxylic Acids: With carboxylic acids, this compound can form N-acyl imidate intermediates or, under certain conditions, lead to the formation of acid anhydrides.

The general mechanism follows the addition-elimination pathway, with a final deprotonation step to neutralize the positively charged oxygen of the attacking nucleophile.

Table 1: Products from Reactions with Oxygen-Centered Nucleophiles
NucleophileProduct ClassSpecific Product Example
Water (H₂O)N-Substituted AmideN-methylpropanamide
Ethanol (CH₃CH₂OH)ImidateEthyl N-methylpropanimidate
Acetic Acid (CH₃COOH)N-Acyl Imidate/Anhydride(E)-1-(ethyl(methylimino)methyl) acetate

Reactions with nitrogen-based nucleophiles are facile and provide a primary route to amidines. wikipedia.org

Ammonia and Primary/Secondary Amines: this compound reacts with ammonia, primary amines, and secondary amines to form N,N'-disubstituted or N,N',N'-trisubstituted amidines. wikipedia.orgjetir.org The reaction typically requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride produced.

Reaction with a primary amine (R'NH₂): CH₃CH₂C(Cl)=NCH₃ + 2 R'NH₂ → CH₃CH₂C(NHR')=NCH₃ + R'NH₃⁺Cl⁻

The mechanism is a direct addition of the amine to the imidoyl carbon, followed by the elimination of chloride. The resulting iminium salt is then deprotonated by a second molecule of the amine.

A variety of carbon-carbon bonds can be formed through the reaction of this compound with carbon-based nucleophiles.

Grignard and Organolithium Reagents: These strong nucleophiles attack the imidoyl carbon to replace the chloride, yielding ketimines after the reaction. thieme-connect.de

Reaction: CH₃CH₂C(Cl)=NCH₃ + R'MgBr → CH₃CH₂C(R')=NCH₃ + MgBrCl

Enolates: Reactions with enolates or other active methylene (B1212753) compounds lead to the formation of β-iminocarbonyl compounds. This involves the attack of the enolate's α-carbon on the imidoyl carbon. arkat-usa.org

Friedel-Crafts Reactions: Imidoyl chlorides can act as electrophiles in Friedel-Crafts-type reactions with electron-rich aromatic substrates to install an imine group. wikipedia.org This may require activation with a Lewis acid.

While specific kinetic data for this compound is not extensively documented in readily available literature, studies on analogous systems provide insight. The rate of nucleophilic substitution is highly dependent on several factors:

Nucleophile Strength: Stronger nucleophiles react faster. The general order of reactivity for common nucleophiles follows trends observed in SN2 reactions. libretexts.orgmasterorganicchemistry.com

Solvent: Polar aprotic solvents can accelerate the rate by solvating the cation without strongly hydrogen-bonding to the nucleophile, thus increasing its effective nucleophilicity. masterorganicchemistry.com

Substituents: Electron-withdrawing substituents on the carbon or nitrogen atoms can influence the electrophilicity of the imidoyl carbon. For instance, electron-withdrawing groups on aryl imidoyl chlorides have been shown to decrease the rate of hydrolysis. wikipedia.org

Table 2: Relative Reactivity of Nucleophiles with Imidoyl Chlorides (General Trend)
Nucleophile ClassRelative ReactivityExample
OrganometallicsVery HighCH₃MgBr (Grignard Reagent)
AminesHighCH₃NH₂ (Methylamine)
Alcohols/WaterModerateCH₃CH₂OH (Ethanol)
Carboxylic AcidsLowCH₃COOH (Acetic Acid)

Electrophilic Activation and Subsequent Transformations

Although imidoyl chlorides are already reactive electrophiles, their reactivity can be enhanced through electrophilic activation. This is particularly useful for reactions involving weak nucleophiles or for promoting intramolecular cyclizations.

Lewis Acid Catalysis: The addition of a Lewis acid (e.g., AlCl₃, SnCl₄) can complex with the chlorine atom, making it a better leaving group and significantly increasing the electrophilicity of the imidoyl carbon. This can facilitate reactions like the Friedel-Crafts acylation of aromatic rings. researchgate.netresearchgate.net

Formation of Iminium Cations: Treatment with a strong protic acid like HCl leads to the protonation of the nitrogen atom, forming a highly reactive iminium chloride cation. wikipedia.org

Reaction: CH₃CH₂C(Cl)=NCH₃ + HCl → [CH₃CH₂C(Cl)=N⁺HCH₃]Cl⁻

Intramolecular Cyclizations: Electrophilic activation is a key step in several named reactions that use imidoyl chloride intermediates to synthesize heterocyclic compounds. A prominent example is the Bischler-Napieralski reaction, where an N-phenylethyl amide is treated with an activating agent (like PCl₅ or POCl₃) to form an imidoyl chloride in situ. This intermediate then undergoes an intramolecular electrophilic aromatic substitution to form a dihydroisoquinoline. thieme-connect.deyoutube.com This transformation underscores the utility of activating the imidoyl chloride for subsequent C-C bond formation.

Vilsmeier Reagent Analogy: The activation of N,N-disubstituted amides with reagents like phosphoryl chloride (POCl₃) generates chloroiminium ions, known as Vilsmeier reagents. wikipedia.orgyoutube.com These are potent electrophiles used to formylate aromatic rings. The formation and reactivity of these reagents are mechanistically analogous to the Lewis acid-activated imidoyl chlorides.

Participation in Cycloaddition and Other Pericyclic Reactions

The imidoyl moiety possesses a carbon-nitrogen double bond, making it a potential participant in cycloaddition reactions. Conceptually, it could act as a 2π component in [2+2], [3+2], or [4+2] cycloadditions. For instance, 1,3-dipolar cycloadditions of nitrile ylides or azomethine ylides with the C=N bond of imidoyl chlorides have been reported for other members of this compound class, leading to the formation of five-membered heterocyclic rings. However, no specific examples or quantitative data for cycloaddition reactions involving this compound have been documented in the reviewed literature. Pericyclic reactions are characterized by a cyclic transition state, and while theoretically possible, there is no available research detailing the participation of this compound in such concerted processes.

Influence of Substituents and Solvent Effects on Reactivity

The reactivity of imidoyl chlorides is generally understood to be influenced by the electronic nature of their substituents. Electron-withdrawing groups on the carbon or nitrogen atom are expected to decrease the nucleophilicity of the nitrogen and the electrophilicity of the carbon, thereby affecting reaction rates. Conversely, electron-donating groups would be expected to have the opposite effect. In the case of this compound, the methyl group on the nitrogen and the ethyl group on the carbon are both electron-donating, which should influence its reactivity profile.

Solvent polarity is also a critical factor in reactions involving imidoyl chlorides. Polar solvents can stabilize charged intermediates that may form during nucleophilic substitution or ionization pathways. Nonpolar solvents might favor concerted mechanisms. While these are general principles, specific kinetic studies and quantitative data on the solvent effects for this compound are not available. The following table illustrates hypothetical solvent effects based on general principles, but it is important to note that this is not based on experimental data for the specific compound .

Solvent TypeExpected Effect on SN1-type ReactionsExpected Effect on SN2-type Reactions
Polar Protic (e.g., water, ethanol)Rate enhancement due to stabilization of carbocation and leaving group.Rate may be decreased due to solvation of the nucleophile.
Polar Aprotic (e.g., acetone, DMF)Rate enhancement due to stabilization of the transition state.Rate enhancement as the nucleophile is less solvated.
Nonpolar (e.g., hexane, benzene)Significant rate decrease as charged species are not stabilized.May be favored over ionic pathways.

This table is a generalized representation and not based on specific experimental data for this compound.

Advanced Spectroscopic and Structural Characterization of N Methylethanecarbonimidoyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-methylethanecarbonimidoyl chloride in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each nucleus, confirming the connectivity and electronic environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl and ethyl groups attached to the carbonimidoyl core. The N-methyl protons would likely appear as a singlet, while the ethyl group would present as a quartet for the methylene (B1212753) (–CH₂–) protons and a triplet for the terminal methyl (–CH₃) protons, due to spin-spin coupling. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and the carbon-chlorine bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by providing signals for each unique carbon atom. The most downfield signal would likely be the carbon of the carbonimidoyl group (C=N) due to its deshielding environment, influenced by both the nitrogen and chlorine atoms. Signals for the ethyl and N-methyl carbons would appear at characteristic upfield shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H (N-CH₃) 3.0 - 3.5 Singlet Influenced by the nitrogen atom.
¹H (–CH₂–CH₃) 2.5 - 3.0 Quartet Coupled to the terminal methyl group.
¹H (–CH₂–CH₃) 1.2 - 1.6 Triplet Coupled to the methylene group.
¹³C (C=N) 150 - 170 - Most downfield carbon signal.
¹³C (N-CH₃) 35 - 45 -
¹³C (–CH₂–CH₃) 25 - 35 -
¹³C (–CH₂–CH₃) 10 - 15 -

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy techniques, including FT-IR and Raman, are crucial for identifying the functional groups and characterizing the bonding within this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=N imine stretch, typically observed in the range of 1640-1690 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the methyl and ethyl groups (around 2850-3000 cm⁻¹) and the C-Cl stretching vibration, which would appear in the fingerprint region (typically 600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=N stretch is also Raman active and would be a prominent feature. Raman spectroscopy is often particularly useful for observing symmetric vibrations and bonds involving heavier atoms, potentially offering a clearer signal for the C-Cl bond than FT-IR.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹) Intensity
C-H Stretch (Alkyl) 2850 - 3000 2850 - 3000 Strong (IR), Medium (Raman)
C=N Stretch (Imine) 1640 - 1690 1640 - 1690 Strong (IR), Strong (Raman)
C-H Bend (Alkyl) 1375 - 1465 1375 - 1465 Medium (IR), Medium (Raman)
C-N Stretch 1000 - 1250 1000 - 1250 Medium (IR), Medium (Raman)
C-Cl Stretch 600 - 800 600 - 800 Strong (IR), Strong (Raman)

Note: Predicted values are based on typical ranges for these functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is essential for determining the exact molecular weight and elemental composition of this compound. Techniques such as electrospray ionization (ESI) or chemical ionization (CI) could be employed. The exact mass measurement would allow for the unambiguous confirmation of the molecular formula (C₄H₈ClN).

Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide structural information. Key fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) or the cleavage of the ethyl group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum for the molecular ion and any chlorine-containing fragments.

Predicted HRMS Data for this compound

Ion Predicted m/z Description
[M]⁺ 105.0345 (for ³⁵Cl) Molecular Ion
[M+2]⁺ 107.0316 (for ³⁷Cl) Isotopic peak for chlorine
[M-Cl]⁺ 70.0657 Loss of chlorine
[M-C₂H₅]⁺ 76.0216 Loss of the ethyl group

Note: These are calculated exact masses.

Advanced Techniques for Reaction Monitoring and In Situ Analysis

The synthesis of and reactions involving this compound could be monitored in real-time using in situ spectroscopic techniques. For instance, in situ FT-IR spectroscopy could be used to follow the formation of the C=N bond during its synthesis or to monitor its conversion in subsequent reactions by observing the disappearance of its characteristic absorption band and the appearance of new bands corresponding to the products. mdpi.comnih.gov This provides valuable kinetic and mechanistic information that is not available from traditional offline analysis.

Computational and Theoretical Investigations of N Methylethanecarbonimidoyl Chloride

Quantum Chemical Approaches

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of N-methylethanecarbonimidoyl chloride. These calculations provide a detailed picture of the molecule's electronic landscape and energetics.

The electronic structure of a molecule is fundamental to its stability and reactivity. Key aspects of this structure for this compound can be analyzed using quantum chemistry.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. muni.cz A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. muni.cz For this compound, the HOMO is expected to be localized primarily on the nitrogen and chlorine atoms due to their lone pairs of electrons, while the LUMO is likely centered on the C=N double bond, specifically on the carbon atom, which is susceptible to nucleophilic attack.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom in the molecule. In this compound, the electronegative chlorine and nitrogen atoms are expected to carry partial negative charges, while the carbon atom of the C=N bond will have a significant partial positive charge, making it an electrophilic center. This charge distribution is critical in predicting how the molecule will interact with other polar molecules and in understanding its reaction mechanisms.

Molecular orbitals themselves provide a visual representation of the electron density distribution within the molecule. For this compound, the molecular orbitals would show the sigma bonds forming the molecular framework and the pi bond of the C=N double bond. Visualizing these orbitals can help in understanding the molecule's geometry and its interactions with light, which is relevant for spectroscopy.

Table 1: Illustrative Calculated Electronic Properties of this compound This data is illustrative and based on typical values for similar compounds calculated using DFT at the B3LYP/6-31G(d) level of theory.

PropertyCalculated Value
HOMO Energy-8.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment2.5 D

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei in this compound can be performed. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted chemical shifts can then be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. For this compound, calculations would predict distinct chemical shifts for the methyl and ethyl protons and carbons, as well as for the carbon atom of the C=N bond.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This data is illustrative and based on typical values for similar compounds calculated using DFT at the B3LYP/6-31G(d) level of theory. Frequencies are typically scaled to better match experimental values.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H stretch (ethyl, methyl)2950-3050Medium-Strong
C=N stretch1650-1680Strong
CH₂ bend1450-1470Medium
CH₃ bend1370-1390Medium
C-Cl stretch700-750Strong

A significant application of quantum chemistry is the exploration of reaction mechanisms. rsc.org For this compound, a key reaction would be its hydrolysis or its reaction with other nucleophiles. rsc.org Computational methods can be used to map out the potential energy surface for such reactions.

This involves identifying the structures and energies of the reactants, products, any intermediates, and the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined.

For the reaction of this compound with a nucleophile, computational studies could investigate whether the reaction proceeds through a concerted Sɴ2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov By mapping the intrinsic reaction coordinate (IRC), the entire reaction path from reactants to products via the transition state can be visualized, providing a detailed understanding of the bond-breaking and bond-forming processes. These studies are invaluable for predicting the feasibility of a reaction and for understanding the factors that control its selectivity. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical methods are excellent for studying the properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment.

This compound has several rotatable bonds, particularly within the ethyl group. This means the molecule can exist in various conformations. MD simulations can be used to explore the conformational space of the molecule and identify the most stable conformers. By simulating the molecule's motion over time, the different accessible conformations and the energy barriers between them can be determined. This information is important as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational preferences. The relative populations of different conformers at a given temperature can also be estimated from these simulations.

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations are an ideal tool for studying these intermolecular interactions and solvent effects. rsc.org

By placing a model of this compound in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent), the simulation can track the interactions between the solute and the solvent over time. This can reveal details about the solvation shell around the molecule, including the preferred orientation of solvent molecules and the strength of solute-solvent interactions such as hydrogen bonding or dipole-dipole interactions.

These simulations can also be used to calculate thermodynamic properties related to solvation, such as the free energy of solvation. Understanding solvent effects is crucial as they can significantly impact reaction rates and equilibria. For instance, a polar solvent is likely to stabilize charged intermediates and transition states, potentially accelerating reactions involving this compound.

Density Functional Theory (DFT) Applications in Understanding Reactivity and Properties

Density Functional Theory is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. In chemistry, it is widely applied to predict molecular geometries, vibrational frequencies, and energies, which in turn helps in understanding the reactivity of molecules.

While no direct DFT studies on this compound were found, research on analogous systems provides insights into how such an analysis would be approached. For instance, a theoretical study on the radical addition of a methylimidoyl radical to methanimine (B1209239) calculated the energy barriers for addition to different ends of the imine molecule. nih.gov Researchers used the BHandHLYP/cc-pVTZ level of theory to determine that the addition to the nitrogen end was preferred. nih.gov

A hypothetical DFT study on this compound would likely focus on calculating parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This data would help in predicting the most likely sites for nucleophilic and electrophilic attack, thereby explaining the compound's reactivity.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for Imidoyl Chlorides

DescriptorPredicted Significance for this compound
HOMO-LUMO Gap A smaller energy gap would indicate higher reactivity.
Electrostatic Potential Mapping would likely show an electron-deficient carbon atom in the C=N-Cl group, marking it as a prime site for nucleophilic attack.
Natural Bond Orbital (NBO) Charges Would quantify the partial positive charge on the imidoyl carbon, confirming its electrophilicity.
Bond Lengths (e.g., C-Cl) A longer, weaker C-Cl bond compared to other chloroalkanes might suggest its lability as a leaving group.
This table is illustrative and based on general principles of chemical reactivity, as specific data for this compound is not available.

Computational Insights into Catalytic Cycles and Selectivity

Computational studies are crucial for mapping out the intricate steps of catalytic cycles and for understanding why certain products are formed over others (selectivity). Such investigations typically involve calculating the transition state energies for different possible reaction pathways.

There is a lack of specific research detailing computational insights into catalytic cycles and selectivity involving this compound. However, broader studies on reactions involving imidoyl chlorides do exist. For example, the enantioselective substitution of α-cyanoacetates on imidoyl chlorides has been achieved using a quinidine-derived phase-transfer catalyst, yielding highly substituted ketimines with good enantiomeric excess. rsc.org A computational investigation of this reaction would model the interaction between the imidoyl chloride, the nucleophile, and the chiral catalyst to determine the transition state structures. The energy difference between the transition states leading to the different enantiomers would explain the observed selectivity.

Table 2: Illustrative Energy Profile for a Catalyzed Reaction Involving an Imidoyl Chloride

Reaction CoordinatePathway A (R-enantiomer)Pathway B (S-enantiomer)
Reactant Complex Energy (kcal/mol) 0.00.0
Transition State Energy (kcal/mol) +15.2+17.8
Product Complex Energy (kcal/mol) -5.4-5.1
Predicted Selectivity Pathway A is favored due to a lower energy barrier, leading to an excess of the R-enantiomer.
This table represents a hypothetical scenario to illustrate how computational data is used to predict selectivity. It does not contain real data for this compound.

Structure Reactivity Relationship Studies of N Methylethanecarbonimidoyl Chloride and Its Analogues

Impact of N-Substitution on Imidoyl Chloride Reactivity

The substituent attached to the nitrogen atom (the N-substituent) plays a pivotal role in modulating the electronic properties and reaction pathways of imidoyl chlorides. The reactivity differences are particularly pronounced when comparing N-alkyl and N-aryl substituted analogues.

N-arylbenzimidoyl chlorides, for instance, react with silver nitrate to yield N-(nitroaryl)benzamides, where the nitro group is introduced onto the ortho- or para-position of the N-aryl ring. rsc.org However, if the ortho- and para-positions are blocked, the reaction yields N-aryl-N-nitrobenzamides. rsc.org In contrast, N-alkylbenzimidoyl chlorides react with the same reagent to form the corresponding N-nitro- and N-nitrosobenzamides. rsc.org This divergence in product formation highlights how the N-substituent directly participates in and dictates the reaction's course.

N-Substituent TypeTypical ReactantPrimary Product(s)Mechanistic Feature
N-Aryl (unsubstituted ortho/para)Silver NitrateN-(nitroaryl)benzamidesRearrangement to the N-aryl ring rsc.org
N-Aryl (substituted ortho/para)Silver NitrateN-aryl-N-nitrobenzamidesNitration occurs on the nitrogen atom rsc.org
N-Alkyl Silver NitrateN-alkyl-N-nitrobenzamides, N-alkyl-N-nitrosobenzamidesReaction pathway does not involve the alkyl group directly rsc.org

Influence of Carbon Chain Length and Branching on Reaction Pathways

The structure of the carbon substituent attached to the imidoyl carbon also significantly affects reactivity. Aliphatic imidoyl chlorides, such as N-methylethanecarbonimidoyl chloride, are generally more sensitive to hydrolysis and more unstable than their aryl counterparts. wikipedia.orgrsc.org

One key reaction pathway for imidoyl chlorides with α-hydrogens is self-condensation, which can lead to the formation of polymeric byproducts. researchgate.net this compound possesses α-hydrogens on its ethyl group, making it susceptible to this side reaction. Increasing the length or branching of the carbon chain can introduce steric hindrance around the reactive center. This steric bulk can hinder the approach of nucleophiles, potentially slowing the rate of desired reactions but also suppressing undesirable side reactions like self-condensation. researchgate.netmdpi.com For example, replacing the ethyl group with a more sterically demanding isopropyl or tert-butyl group would be expected to increase the stability of the molecule and potentially favor cleaner reactions with nucleophiles over self-condensation.

Carbon Chain FeatureExpected Impact on ReactivityInfluence on Reaction Pathway
Short Chain (e.g., Ethyl)High reactivity, potential instability wikipedia.orgrsc.orgProne to self-condensation due to accessible α-hydrogens researchgate.net
Longer Chain (e.g., Propyl, Butyl)Slightly decreased reactivity due to increased steric bulkMay slightly reduce the rate of self-condensation
Branched Chain (e.g., Isopropyl, tert-Butyl)Significantly decreased reactivity due to steric hindranceSteric shielding can prevent self-condensation, leading to cleaner nucleophilic substitution researchgate.netmdpi.com

Upon heating, imidoyl chlorides can also undergo dehydrohalogenation to form nitriles. wikipedia.org The facility of this elimination reaction would also be influenced by the structure of the carbon chain.

Comparative Studies with Other Acyl Halides and Imidoyl Halides

Imidoyl chlorides are considered analogues of acyl chlorides, sharing a similar reactive framework of an electrophilic carbon atom bonded to a leaving group (chloride). wikipedia.org The high reactivity of both classes of compounds is due to the electrophilic nature of the carbon and the ability of the chloride ion to act as a good leaving group. fiveable.me

However, key differences exist. The C=N double bond in an imidoyl chloride, compared to the C=O double bond in an acyl chloride, alters the electronic properties. The nitrogen atom is generally less electronegative than oxygen, and its lone pair of electrons can influence the molecule's basicity and nucleophilicity. researchgate.net

The reactivity of acyl halides generally follows the order of the leaving group's ability, with acyl iodides being the most reactive and acyl fluorides the least. A similar trend is observed with imidoyl halides, where imidoyl chlorides are more stable and thus more commonly used than the less stable imidoyl bromides and iodides. researchgate.net

Compound ClassFunctional GroupKey Reactivity FeatureLeaving GroupRelative Stability
Acyl Chloride R-C(=O)ClHighly electrophilic carbonyl carbon fiveable.meCl⁻More stable than Acyl Bromide/Iodide
Imidoyl Chloride R-C(Cl)=NR'Electrophilic imine carbon, basic nitrogen wikipedia.orgresearchgate.netCl⁻More stable than Imidoyl Bromide/Iodide researchgate.net
Acid Anhydride R-C(=O)O-C(=O)R'Less reactive than acyl chloridesRCOO⁻ (weaker leaving group than Cl⁻) quora.comGenerally more stable than acyl chlorides

The reaction of imidoyl chlorides with water to form the corresponding amide is a characteristic reaction, similar to the hydrolysis of acyl chlorides to carboxylic acids. wikipedia.org However, aliphatic imidoyl chlorides are noted to be particularly sensitive to hydrolysis. wikipedia.org

Electronic and Steric Effects on Reaction Selectivity

The selectivity of reactions involving this compound and its analogues is governed by a balance of electronic and steric effects.

Electronic Effects: The presence of electron-withdrawing groups on either the N-substituent or the C-substituent generally decreases the rate of nucleophilic substitution. wikipedia.org This is because such groups destabilize the partial positive charge that develops on the carbon atom in the transition state of an addition-elimination reaction. Conversely, electron-donating groups can increase reactivity. For example, the synthesis of certain imidoyl chlorides gives lower yields when electron-withdrawing groups are present in the starting material. researchgate.net In reactions proceeding through a nitrilium ion, electron-withdrawing groups on an N-aryl ring can increase the rate of subsequent intramolecular rearrangements. rsc.org

Steric Effects: Steric hindrance plays a crucial role in reaction selectivity. Bulky substituents on the nitrogen atom or on the carbon chain can impede the approach of a nucleophile to the electrophilic carbon. mdpi.com This can dramatically slow down reaction rates. However, this effect can be synthetically useful. For instance, steric bulk can prevent unwanted side reactions, such as the self-condensation that occurs with imidoyl chlorides possessing an α-hydrogen. researchgate.net By choosing appropriately sized substituents, it is possible to direct the molecule towards a desired reaction pathway, favoring nucleophilic attack while inhibiting polymerization or other side reactions. The tuning of both steric and electronic properties is a key strategy in catalysts derived from imidoyl chloride precursors to achieve high activity and selectivity. acs.org

EffectInfluence on N-SubstituentInfluence on C-SubstituentImpact on Selectivity
Electron-Withdrawing Decreases overall reactivity wikipedia.orgDecreases reactivityCan alter rates of specific mechanistic steps (e.g., rearrangements) rsc.org
Electron-Donating Increases reactivityIncreases reactivityEnhances nucleophilic attack at the imino-carbon
Steric Hindrance (Bulky Groups) Slows reaction rate by blocking nucleophilic attack mdpi.comSlows reaction rate by blocking nucleophilic attackCan prevent side reactions like self-condensation, leading to cleaner products researchgate.net

Future Prospects and Emerging Research Frontiers for N Methylethanecarbonimidoyl Chloride

Discovery of Novel Reactivities and Transformation Pathways

The inherent reactivity of the imidoyl chloride functional group, characterized by an electrophilic carbon atom double-bonded to a nitrogen and single-bonded to a chlorine, makes it a prime candidate for discovering new chemical reactions. fiveable.me Future research is likely to focus on uncovering novel transformation pathways beyond the well-established reactions with common nucleophiles.

Key Research Areas:

Transition-Metal Catalyzed Cross-Coupling Reactions: While the cross-coupling of aryl and alkyl chlorides is an established field, the specific application to N-alkyl alkanimidoyl chlorides is an area ripe for exploration. nih.govresearchgate.net Developing catalytic systems that enable the coupling of N-methylethanecarbonimidoyl chloride with a wide range of organometallic reagents could open up new avenues for the synthesis of complex molecules.

Radical-Mediated Reactions: The investigation of radical-mediated transformations involving N-alkyl alkanimidoyl chlorides is another promising frontier. Generating imidoyl radicals could lead to novel cyclization and addition reactions, providing access to unique molecular scaffolds.

Multicomponent Reactions: Designing novel multicomponent reactions where this compound acts as a key building block could lead to the efficient and atom-economical synthesis of diverse compound libraries.

A comparative look at the reactivity of imidoyl chlorides with other acyl chloride analogues can provide insights into potential new reactions.

Functional GroupGeneral StructureTypical Reactivity with NucleophilesPotential for Novel Reactions
Acyl ChlorideR-CO-ClNucleophilic acyl substitutionWell-established
Imidoyl Chloride R-C(NR')-ClNucleophilic addition-eliminationHigh potential in transition-metal catalysis and radical chemistry
Carbamoyl ChlorideR₂N-CO-ClNucleophilic acyl substitutionStudied in solvolysis reactions nih.gov

Development of Chiral this compound Derivatives for Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern medicinal chemistry and materials science. The development of chiral derivatives of this compound could provide valuable new tools for the enantioselective synthesis of complex molecules.

Strategies for Asymmetric Applications:

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom of the imidoyl chloride could allow for diastereoselective reactions, with the auxiliary being removed in a subsequent step.

Chiral Catalysis: The development of chiral catalysts that can differentiate between the enantiotopic faces of the imidoyl chloride double bond would enable enantioselective additions of nucleophiles.

Axially Chiral Derivatives: The synthesis of atropisomeric N-aryl imidoyl chlorides, where rotation around the C-N bond is restricted, could lead to a new class of chiral ligands and reagents. nih.gov

The successful application of related chiral compounds in asymmetric synthesis underscores the potential in this area. nih.govresearchgate.net

Integration into Automated Synthesis and High-Throughput Experimentation

The increasing demand for the rapid synthesis and screening of large numbers of compounds has driven the development of automated synthesis platforms. nih.gov The reactivity of this compound makes it a suitable candidate for integration into such systems.

Advantages for Automated Synthesis:

High Reactivity: The rapid reaction rates of imidoyl chlorides with various nucleophiles are well-suited for the short reaction times often employed in automated synthesis.

Versatility: The ability of imidoyl chlorides to react with a wide range of nucleophiles allows for the generation of diverse compound libraries from a single starting material. wikipedia.org

Building Block Potential: this compound can serve as a versatile building block in modular synthesis approaches, where complex molecules are assembled from a set of predefined starting materials.

An example of a potential automated workflow is outlined below:

StepDescriptionReagents
1Dispense this compound solution into reaction vials.This compound in an anhydrous solvent.
2Add a diverse set of nucleophiles (e.g., amines, alcohols, thiols) to each vial.Library of nucleophilic reagents.
3Allow for a short reaction time at a controlled temperature.-
4Quench the reaction and perform automated purification.Quenching agent, purification cartridges.
5Analyze the products using high-throughput techniques (e.g., LC-MS).-

Exploration of Advanced Catalytic Applications in Fine Chemical and Pharmaceutical Industries

The development of novel catalysts is crucial for the advancement of the fine chemical and pharmaceutical industries. N-alkyl alkanimidoyl chlorides could find applications both as precursors to catalysts and as substrates in novel catalytic reactions.

Potential Catalytic Roles:

Ligand Synthesis: The reactivity of the imidoyl chloride functional group can be exploited to synthesize novel ligands for transition metal catalysts. By reacting this compound with bifunctional nucleophiles, new bidentate and tridentate ligands can be prepared.

Organocatalysis: Imidoyl chlorides could potentially be used to generate reactive intermediates in organocatalytic cycles. For example, reaction with a tertiary amine could generate a reactive iminium species.

Catalyst-Substrate Interactions: In certain catalytic reactions, the imidoyl chloride itself could act as a key substrate, with the catalyst controlling the stereochemical outcome of its reactions.

Potential in Smart Materials and Nanotechnology (e.g., functional polymers, sensors)

The field of smart materials and nanotechnology relies on the ability to precisely control the chemical structure and properties of materials at the molecular level. The high reactivity of this compound makes it a useful tool for the functionalization of polymers and nanoparticles.

Applications in Materials Science:

Polymer Functionalization: this compound can be used to modify the surface of polymers containing nucleophilic groups (e.g., hydroxyl or amine groups). This can be used to alter the polymer's properties, such as its hydrophobicity, biocompatibility, or adhesion.

Nanoparticle Surface Modification: Similar to polymers, the surfaces of nanoparticles can be functionalized by reacting them with this compound. This can be used to attach targeting ligands for biomedical applications or to improve the dispersibility of the nanoparticles in different solvents.

Sensor Development: The reaction of this compound with a chromophore or fluorophore could be used to develop chemosensors. The binding of an analyte to the resulting molecule could induce a change in its optical properties.

The table below illustrates potential functionalization reactions for materials applications:

MaterialFunctional GroupsReaction with this compoundResulting Property Change
Poly(vinyl alcohol)Hydroxyl (-OH)Formation of imidate linkagesIncreased hydrophobicity
ChitosanAmine (-NH₂)Formation of amidine linkagesAltered biocompatibility
Silica NanoparticlesSilanol (Si-OH)Surface modification to introduce imine functionalitiesImproved dispersibility in organic solvents

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Methylethanecarbonimidoyl Chloride in laboratory settings?

  • Methodological Answer:

  • Use a certified fume hood with ≥100 ft/min face velocity to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles.
  • Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis.
  • Avoid contact with water or protic solvents due to its high reactivity; spills should be neutralized with dry sodium bicarbonate before disposal .

Q. How is N-Methylethanecarbonimidoyl Chloride synthesized, and what characterization techniques validate its purity?

  • Methodological Answer:

  • Synthesis: React N-methylethanimidamide with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40°C, 6–8 hrs). Monitor progress via TLC (silica gel, hexane:EtOAc 8:2).
  • Characterization:
  • NMR: Confirm structure via ¹H NMR (δ 2.8–3.2 ppm for methyl groups) and ¹³C NMR (δ 160–165 ppm for imidoyl chloride).
  • GC-MS: Use a DB-5 column (30 m × 0.25 mm) with He carrier gas (1.5 mL/min) to detect impurities (retention time ~8.2 min) .

Q. What analytical methods are effective for quantifying N-Methylethanecarbonimidoyl Chloride in reaction mixtures?

  • Methodological Answer:

  • GC-FID/ECD: Optimize with a split ratio of 10:1, injector temp 250°C, and detector temp 300°C. Calibrate using internal standards (e.g., dodecane) to account for matrix effects .
  • HPLC-UV: Use a C18 column (methanol:water 70:30, 1 mL/min) with UV detection at 210 nm. Validate linearity (R² ≥0.995) across 0.1–10 mg/mL.

Advanced Research Questions

Q. How does N-Methylethanecarbonimidoyl Chloride’s stability vary under different solvent systems and pH conditions?

  • Methodological Answer:

  • Experimental Design:
  • Prepare 1 mM solutions in DMSO, THF, and acetonitrile. Monitor decomposition via ¹H NMR at 25°C, 40°C, and 60°C over 24 hrs.
  • Adjust pH (2–12) using HCl/NaOH; analyze by LC-MS to identify degradation products (e.g., hydrolysis to amides).
  • Key Findings: Stability decreases in polar aprotic solvents (t₁/₂ <6 hrs in DMSO at 40°C) and acidic conditions (pH <4) .

Q. How can researchers resolve contradictory data on reaction yields when using N-Methylethanecarbonimidoyl Chloride as an intermediate?

  • Methodological Answer:

  • Root-Cause Analysis:
  • Compare purity assessments via GC, NMR, and elemental analysis to identify batch variability.
  • Test for trace moisture (Karl Fischer titration) or residual thionyl chloride (argentometric titration).
  • Statistical Approach: Apply ANOVA to yields from 3 independent syntheses (n=5 replicates) to distinguish systemic vs. random errors .

Q. What mechanistic insights explain N-Methylethanecarbonimidoyl Chloride’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer:

  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure rate constants (k) with amines (e.g., benzylamine) in DCM. Plot ln(k) vs. [amine] to determine reaction order.
  • DFT Calculations: Model transition states (B3LYP/6-31G*) to identify charge distribution effects; the imidoyl chloride’s electrophilic carbon (Mulliken charge +0.45) drives reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.